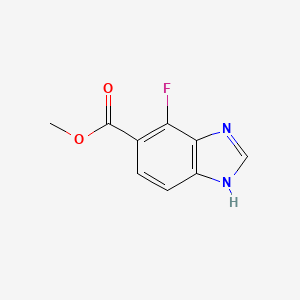

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluoro-1H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHUIFHCENVZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis via Condensation and Esterification

This classical approach employs the condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives, followed by esterification. A typical pathway involves:

- Starting Material: 4-fluoro-3-nitrobenzoic acid or related fluorinated benzoic acids.

Esterification: Fisher esterification of the benzoic acid using methanol, often catalyzed by acids like sulfuric acid, yielding methyl 4-fluoro-3-nitrobenzoate with high yields (~95%).

Formation of Benzimidazole Core:

- The ester undergoes reaction with o-phenylenediamine derivatives under reflux conditions, often in solvents like ethanol or acetic acid, to form the benzimidazole ring.

- The process may involve cyclization facilitated by dehydrating agents or heating, producing methyl 4-fluoro-1H-benzimidazole-5-carboxylate.

- The process is well-established, with yields typically exceeding 80% when optimized.

- The reaction conditions favor the formation of the benzimidazole ring via nucleophilic attack of the diamine on the ester or related intermediates, followed by cyclization.

- The method is scalable and cost-effective but may involve longer reaction times (~12-24 hours).

- Purification often involves recrystallization from ethanol or ethyl acetate.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate the synthesis:

Reaction of o-Phenylenediamine Derivatives:

- Microwave heating of methyl 4-formylbenzoate with o-phenylenediamine derivatives in solvents like DMF.

- Conditions typically involve high temperatures (~240°C) for short durations (~5 minutes), significantly reducing reaction time.

-

- Microwave reactor systems like Anton-Paar Monowave 300.

- Solvents such as DMF, with microwave irradiation providing uniform heating.

- Achieved yields of approximately 85% with high purity.

- The microwave method enhances reaction efficiency, reduces time, and improves yields compared to conventional heating.

- This method is suitable for rapid synthesis of benzimidazole derivatives, especially in medicinal chemistry research.

- It minimizes side reactions and energy consumption.

T3P-Mediated Coupling and Cyclization

A novel microwave-assisted protocol employs n-propanephosphonic acid anhydride (T3P) as a coupling reagent:

- Step 1: Activation of carboxylic acids (e.g., 4-fluoro-3-nitrobenzoic acid) with T3P to form reactive intermediates.

- Step 2: Reaction with o-phenylenediamine derivatives under microwave irradiation leads to amide formation.

- Step 3: The in situ generated byproduct catalyzes cyclization, forming the benzimidazole ring efficiently.

- This method yields this compound with high efficiency (~83%) within 40 minutes.

- It is advantageous for synthesizing diverse derivatives with functionalized substituents.

- The process is compatible with various functional groups.

- It is suitable for large-scale synthesis due to its high yield and operational simplicity.

Alternative Synthetic Routes from Patent Literature

Patents describe multi-step syntheses involving:

- Chlorination of benzimidazole precursors.

- Sequential substitution of halogen groups with nucleophiles like amines or hydrazines.

- Final esterification steps to produce methyl esters.

- These routes often involve halogenation followed by nucleophilic substitution, with yields ranging from 70-80%.

- They are more complex but allow for structural diversification.

Data Summary Table

| Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Condensation | o-Phenylenediamine, carboxylic acids, reflux in ethanol/acetic acid | 12-24 hours | 80-95 | Cost-effective, scalable | Long reaction times |

| Microwave-Assisted | o-Phenylenediamine, methyl 4-formylbenzoate, microwave at 240°C (~5 min) | 5 minutes | 85 | Rapid, high yield, energy-efficient | Requires microwave equipment |

| T3P-Mediated Cyclization | Carboxylic acids, o-phenylenediamine, T3P, microwave (~40 min) | 40 minutes | 83 | High efficiency, suitable for diverse derivatives | Requires specialized reagents and microwave setup |

| Halogenation & Substitution | Chlorination, nucleophilic substitution, esterification | 1-2 days | 70-80 | Structural diversity, versatile | Multi-step, complex purification |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is primarily recognized for its role as an intermediate in synthesizing novel pharmaceuticals. Its unique structural properties enhance bioactivity, making it valuable for developing targeted cancer therapies.

Key Findings:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit potent anticancer effects. For instance, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate induced significant cell death in leukemic cells with an IC50 value of 3 µM, demonstrating its potential as an anti-leukemic agent .

- Enzyme Inhibition: Compounds with a similar structure have been shown to inhibit important enzymes like Poly (ADP-ribose) polymerase 1 (PARP-1), which plays a crucial role in DNA repair mechanisms, enhancing therapeutic effects against various cancer cell lines .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research helps elucidate the mechanisms of action for various biological processes.

Case Study:

A study demonstrated the compound's efficacy in inducing apoptosis in cancer cells through downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins, indicating its potential as a therapeutic agent .

Material Science

This compound finds applications in material science, particularly in developing advanced materials such as coatings and polymers that require specific chemical resistance and stability.

Research Insights:

- The incorporation of this compound into polymer matrices has been explored for enhancing the durability and functionality of coatings used in various industrial applications.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to formulating agrochemicals, specifically in developing more effective pesticides and herbicides.

Application Details:

- The compound's structural features allow for the design of agrochemicals that target specific pests while minimizing environmental impact, thus promoting sustainable agricultural practices.

Data Table: Comparison of Biological Activities

| Compound Name | Key Features | IC50 (µM) | Activity Type |

|---|---|---|---|

| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Anticancer derivative | 3 | Anti-leukemic |

| Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Microtubule targeting agent | Variable | Breast cancer |

| Methyl 5-fluoro-1H-benzimidazole-4-carboxylate | Enzyme inhibitor | Not specified | Anticancer |

Mechanism of Action

The mechanism of action of methyl 4-fluoro-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylate group may also play a role in its interaction with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate include:

Physicochemical Properties

- Lipophilicity : The methyl ester group in the target compound confers moderate lipophilicity (logP ~2.1–2.5), compared to the more lipophilic ethyl ester analog (logP ~2.8–3.2) and the hydrophilic carboxylic acid derivative (logP ~1.5–1.8) .

- Hydrogen Bonding : Crystallographic studies of the ethyl ester analog reveal intermolecular C–H···O and N–H···F interactions, stabilizing its lattice . The target compound’s fluorine atom may participate in weak C–F···H–C interactions, though detailed crystallographic data are pending .

Biological Activity

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly its potential as an anticancer agent. This article explores the compound's mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a fluorine atom at the 4-position and a carboxylate ester group. This structural configuration is believed to enhance its biological activity by improving binding affinity to various molecular targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition: The fluorine atom enhances binding affinity to certain enzymes, potentially inhibiting their activity. This is crucial in pathways related to cell proliferation and apoptosis.

- Apoptosis Induction: Studies have shown that this compound can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and increased DNA damage .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies. Key findings include:

- Cell Viability Assays: The compound has shown cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. For instance, it induced apoptosis with an IC50 value of approximately 3 μM in leukemic cells .

- Mechanistic Insights: In vitro studies indicated that treatment with this compound resulted in the downregulation of cyclin B1 and Cdk1, which are critical for cell cycle progression. This suggests that this compound may effectively halt the cell cycle in the G2/M phase .

Antimicrobial Activity

Emerging research highlights the compound's potential antimicrobial properties, although detailed studies are still required. Initial findings suggest activity against certain bacterial strains, indicating a possible role as an antibiotic agent.

Study on Breast Cancer Cells

A significant study evaluated the effects of this compound on aggressive breast cancer cells (MDA-MB-231). The results showed that:

- At concentrations above 0.7 μM, there was a marked inhibition of cell growth.

- The compound induced significant changes in mitotic proteins, suggesting a dual role in both promoting apoptosis and inhibiting proliferation .

Comparative Analysis with Conventional Drugs

In comparative studies with conventional chemotherapeutics like doxorubicin and paclitaxel, this compound exhibited comparable or superior efficacy against certain cancer cell lines, indicating its potential as a novel therapeutic agent .

Summary of Research Findings

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Ribeiro Morais et al. | MCF (breast cancer) | ~3 μM | Apoptosis induction through cell cycle arrest |

| Acar Cevik et al. | U87 (glioblastoma) | 45.2 ± 13.0 μM | Cytotoxicity enhancement through structural modification |

| MBIC Study | MDA-MB-231 (breast cancer) | >0.7 μM | Inhibition of mitotic proteins and apoptosis activation |

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-fluoro-1H-benzimidazole-5-carboxylate, and how can reaction yields be optimized?

Answer:

A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing precursors. For example, reacting 4-fluoro-1H-benzimidazole-5-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester. Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Using anhydrous HCl gas for milder esterification conditions.

- Purification : Gradient recrystallization from ethanol/water mixtures improves purity .

Advanced: How does the 4-fluoro substituent influence the electronic environment and reactivity of the benzimidazole core?

Answer:

The electron-withdrawing fluorine atom at the 4-position increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., at C-2). Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimentally, compare NMR shifts (¹H/¹³C) of fluorinated vs. non-fluorinated analogs:

- ¹⁹F NMR : A deshielded signal (~ -110 ppm) confirms electronic perturbation.

- Hammett constants : σ_para values for fluorine correlate with observed reaction rates in SNAr reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key peaks include the ester methyl group (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and aromatic protons (δ 7.2–8.1 ppm).

- IR spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F vibration (~1220 cm⁻¹).

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 223.1 (exact mass depends on isotopic fluorine pattern) .

Advanced: How can SHELX software resolve hydrogen-bonding networks in the crystal structure of this compound?

Answer:

Using SHELXL for refinement:

- Hydrogen bond assignment : Analyze intermolecular contacts with a cutoff distance of 2.5–3.2 Å and angles >120°.

- Graph set analysis : Classify motifs (e.g., R₂²(8) rings) to identify dominant packing patterns.

- Twinned data handling : Apply HKLF5 in SHELXL for overlapped reflections in twinned crystals .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.

- Solubility considerations : The fluorine substituent reduces polarity, enhancing solubility in dichloromethane for recrystallization.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve ester hydrolysis byproducts .

Advanced: How can discrepancies between experimental XRD data and DFT-optimized geometries be reconciled?

Answer:

- Lattice energy minimization : Use programs like CrystalExplorer to compare computed vs. observed packing energies.

- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in SHELXL to refine anisotropic displacement parameters.

- Torsional flexibility : Adjust dihedral angles in DFT simulations to match observed conformers .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzimidazole core.

- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.

- pH stability : Neutral conditions (pH 6–8) prevent acid/base-catalyzed decomposition .

Advanced: How can structure-activity relationships (SAR) guide derivatization of this compound for biological studies?

Answer:

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility in aqueous assays.

- Fluorine replacement : Substitute 4-F with Cl or CF₃ to modulate lipophilicity (logP) and target binding.

- Benzimidazole N-alkylation : Introduce alkyl chains at N-1 to enhance membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.